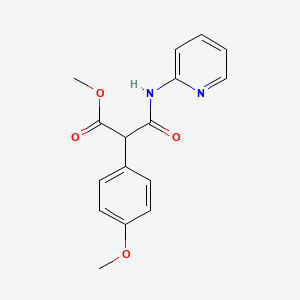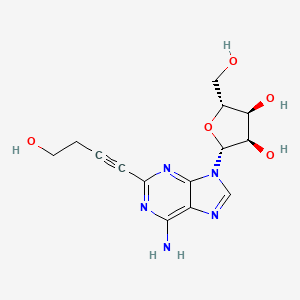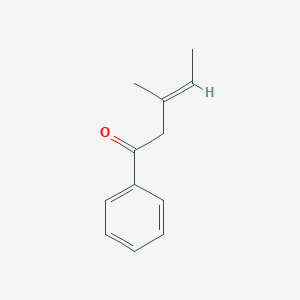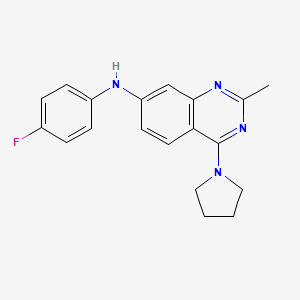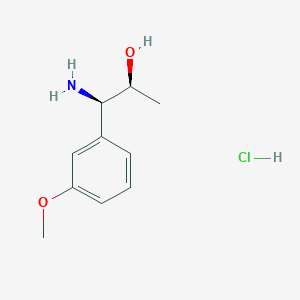
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-methoxyphenylacetone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of various active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of (1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include modulation of neurotransmitter levels and inhibition of specific enzymatic reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1r,2s)-1-Amino-1-(3-hydroxyphenyl)propan-2-ol hydrochloride
- (1r,2s)-1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride
- (1r,2s)-1-Amino-1-(3-methoxyphenyl)butan-2-ol hydrochloride
Uniqueness
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride is unique due to its specific chiral configuration and the presence of a methoxy group at the 3-position of the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C10H16ClNO2 |
|---|---|
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
(1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(12)10(11)8-4-3-5-9(6-8)13-2;/h3-7,10,12H,11H2,1-2H3;1H/t7-,10-;/m0./s1 |
Clave InChI |
IGZKPCYBYHOCSM-YUWZRIFDSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC(=CC=C1)OC)N)O.Cl |
SMILES canónico |
CC(C(C1=CC(=CC=C1)OC)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


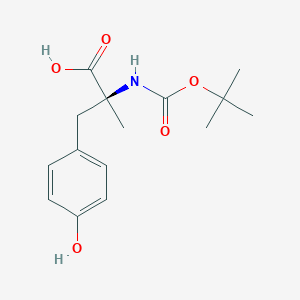
![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
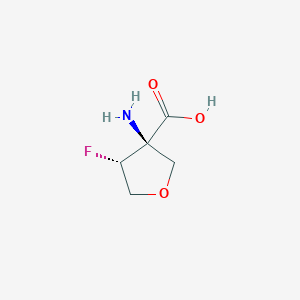

![Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12936172.png)
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)
